3-Fluoroisoquinoline

Beschreibung

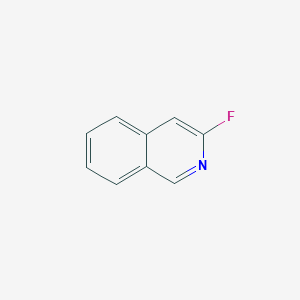

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWZAGQENHHNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348832 | |

| Record name | 3-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-29-2 | |

| Record name | 3-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoroisoquinoline chemical structure and properties

An In-Depth Technical Guide to 3-Fluoroisoquinoline for Advanced Research

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic therapeutic agents.[1][2] The strategic introduction of fluorine into this privileged heterocycle can profoundly modulate its physicochemical and biological properties, enhancing metabolic stability, binding affinity, and bioavailability.[3][4] This guide provides a comprehensive technical overview of this compound, a key fluorinated building block. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, representative synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound (CAS No: 396-29-2) is an aromatic heterocyclic compound where a fluorine atom is substituted at the C-3 position of the isoquinoline ring system.[5] This single atomic substitution imparts significant changes to the molecule's electronic distribution and reactivity compared to its parent, isoquinoline.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the heterocyclic ring and reduces the basicity of the nitrogen atom (isoquinoline pKa ≈ 5.14), making protonation less favorable.[6] This modulation is a critical consideration in drug design for tailoring drug-receptor interactions and pharmacokinetic profiles.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of this compound, providing a quick reference for experimental planning.

| Property | Value | Source |

| CAS Number | 396-29-2 | [5][7] |

| Molecular Formula | C₉H₆FN | [5][7][8] |

| Molecular Weight | 147.15 g/mol | [5][7][8] |

| Exact Mass | 147.0484 g/mol | [5] |

| Boiling Point | 266.05 °C at 760 mmHg | [5][8] |

| Density | 1.216 g/cm³ | [5] |

| XLogP3 | 2.37 | [5] |

| Refractive Index | 1.614 | [5] |

| PSA (Polar Surface Area) | 12.89 Ų | [5] |

Spectroscopic Profile

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

-

¹H NMR: The proton spectrum will display signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at C-1, adjacent to the nitrogen, is expected to be the most deshielded. Protons on the carbocyclic ring will exhibit characteristic coupling patterns of a substituted benzene ring.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon atom bonded to fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatics. The chemical shifts will be influenced by the electronegativity of both the nitrogen and fluorine atoms.

-

¹⁹F NMR: A singlet or a narrowly coupled multiplet is expected, with a chemical shift characteristic of an aryl fluoride. This is a crucial technique for confirming the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): In Electron Ionization (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 147.15. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₉H₆FN.

Synthesis and Reaction Chemistry

Representative Synthetic Workflow

While various methods exist for the synthesis of fluorinated isoquinolines, a common and reliable strategy involves the transformation of a pre-existing amino-isoquinoline via a Balz-Schiemann reaction. This method provides a regioselective route to introduce fluorine.

Caption: Representative Balz-Schiemann synthesis workflow.

Experimental Protocol: Balz-Schiemann Synthesis

This protocol describes a self-validating system for synthesizing this compound from 3-Aminoisoquinoline. The causality behind key steps is explained to ensure reproducibility and safety.

-

Diazonium Salt Formation:

-

Step 1.1: To a cooled solution (0-5 °C) of 48% aqueous fluoroboric acid (HBF₄), add 3-Aminoisoquinoline portion-wise with vigorous stirring. Rationale: Maintaining a low temperature is critical to prevent premature decomposition of the diazonium salt to be formed. HBF₄ serves as both the acid and the source of the tetrafluoroborate counter-ion.

-

Step 1.2: Prepare a solution of sodium nitrite (NaNO₂) in a minimal amount of cold water. Add this solution dropwise to the stirred isoquinoline suspension, ensuring the temperature remains below 5 °C. Rationale: Dropwise addition controls the exothermic diazotization reaction, preventing temperature spikes and the formation of hazardous nitrogen oxides.

-

Step 1.3: Continue stirring the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.

-

Step 1.4: Isolate the precipitate by vacuum filtration. Wash the solid sequentially with cold fluoroboric acid, then cold ethanol, and finally cold diethyl ether. Dry the salt under vacuum. Rationale: Washing removes unreacted starting materials and byproducts. Using cold solvents minimizes product loss due to solubility.

-

-

Thermal Decomposition (Schiemann Reaction):

-

Step 2.1: Gently heat the dried diazonium salt in a suitable high-boiling, inert solvent (e.g., xylene or decane) or, with extreme caution, as a dry solid. The decomposition is typically initiated at temperatures between 100-150 °C and is evidenced by the evolution of nitrogen gas. Rationale: Thermal energy drives the elimination of N₂ and BF₃, with the fluoride anion from the BF₄⁻ counter-ion attacking the aromatic ring to form the C-F bond.

-

Step 2.2: Once gas evolution ceases, cool the reaction mixture.

-

Step 2.3: Purify the resulting crude product. This typically involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent (e.g., ethyl acetate) and purification by column chromatography on silica gel.

-

Chemical Reactivity Insights

The reactivity of this compound is dominated by the interplay between the basic nitrogen and the electron-withdrawing fluorine atom.

-

Nucleophilic Aromatic Substitution (SNA_r_): The fluorine at C-3 is a poor leaving group. However, positions activated by the ring nitrogen (C-1) can be susceptible to nucleophilic attack, particularly after N-alkylation to form an isoquinolinium salt.[9][10] This activates the C=N bond for addition.[11]

-

Electrophilic Aromatic Substitution: The entire heterocyclic system is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the nitrogen and the fluorine. Electrophilic substitution, if forced, would likely occur on the carbocyclic ring at the C-5 or C-8 positions.

Applications in Drug Discovery and Development

Fluorine's unique properties—small size, high electronegativity, and ability to form strong C-F bonds—make it a powerful tool in medicinal chemistry.[4] this compound serves as a valuable intermediate, allowing for the incorporation of these benefits into more complex molecular architectures.

-

Metabolic Blocking: The C-F bond is exceptionally stable and resistant to oxidative metabolism by Cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position can significantly enhance a drug candidate's half-life and oral bioavailability.

-

Modulation of pKa: The inductive effect of fluorine lowers the pKa of the isoquinoline nitrogen, which can be crucial for optimizing a compound's solubility, cell permeability, and off-target activity (e.g., hERG inhibition).[4]

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole, orthogonal multipolar C–F···C=O) within a protein's active site, thereby increasing binding affinity and potency.

Caption: Use of this compound in a drug discovery pipeline.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Identification:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[14] Wash hands thoroughly after handling.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] Recommended storage conditions are often 2-8°C under an inert atmosphere.[13]

-

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[14][15][16]

-

Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14][16]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15]

-

Conclusion

This compound is more than just a substituted heterocycle; it is a strategic tool for the modern medicinal chemist. Its unique combination of a privileged biological scaffold and the powerful modulatory effects of fluorine makes it an indispensable building block for the synthesis of next-generation therapeutics. Understanding its chemical properties, reactivity, and safe handling is paramount for leveraging its full potential in the research and development of novel, effective drugs.

References

- This compound | CAS 396-29-2 | AMERICAN ELEMENTS ®. (n.d.). American Elements.

- This compound - MySkinRecipes. (n.d.). MySkinRecipes.

- Hargitai, C., et al. (2020). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 25(1), 123.

- Recent isoquinoline synthesis methods. (n.d.). ResearchGate.

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2019). ResearchGate.

- Isoquinoline - Wikipedia. (n.d.). Wikipedia.

- Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. (2007). Arkivoc.

- Scott, J. S., & Warburton, A. J. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.

- Szymański, P., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(12), 4760.

- Li, X., et al. (2022). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Drug Targets, 23(1), 25-45.

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

- 7. americanelements.com [americanelements.com]

- 8. This compound [myskinrecipes.com]

- 9. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Fluoroisoquinoline | 1075-11-2 [sigmaaldrich.com]

- 13. 396-29-2|this compound|BLD Pharm [bldpharm.com]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals. The strategic introduction of fluorine into this privileged heterocycle can profoundly modulate its physicochemical and pharmacological properties, offering a powerful tool for drug design and optimization. This guide provides a comprehensive technical overview of 3-Fluoroisoquinoline, a fluorinated isoquinoline derivative with significant potential in synthetic and medicinal chemistry. While some proprietary data for this compound remains elusive in the public domain, this document synthesizes the available scientific literature to offer a robust resource for researchers and developers in the field.

Part 1: Core Identifiers and Physicochemical Properties

This compound is a halogenated derivative of the bicyclic heteroaromatic compound isoquinoline. Its core identifiers and key physicochemical properties are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 396-29-2 | [1][2][3] |

| Chemical Formula | C₉H₆FN | [1][3] |

| Molecular Weight | 147.15 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | isoquinoline,3-fluoro; 3-Fluoro-isoquinoline | [3] |

| PubChem CID | 640967 | [3] |

| MDL Number | MFCD17170392 | [3] |

| Boiling Point | 266.047 °C at 760 mmHg | [3] |

| Density | 1.216 g/cm³ | [3] |

| Flash Point | 114.701 °C | [3] |

Part 2: Synthesis of this compound

The primary and most cited method for the synthesis of this compound is through a modified Balz-Schiemann reaction, starting from the readily available 3-Aminoisoquinoline. This classical transformation in aromatic chemistry provides a reliable route to introduce a fluorine atom onto the isoquinoline core at the 3-position.

Conceptual Workflow: Balz-Schiemann Reaction

The Balz-Schiemann reaction is a two-step process involving the diazotization of a primary aromatic amine followed by the thermal decomposition of the resulting diazonium salt in the presence of a fluoride source, typically from a tetrafluoroborate anion.

Caption: General workflow for the synthesis of this compound via the Balz-Schiemann reaction.

Detailed Experimental Protocol (Based on Neumeyer and Weinhardt, 1970)

The following protocol is based on the established synthesis of this compound from 3-Aminoisoquinoline as reported by Neumeyer and Weinhardt in the Journal of Medicinal Chemistry.[4]

Step 1: Diazotization of 3-Aminoisoquinoline

-

Dissolution: Dissolve 3-Aminoisoquinoline in an aqueous solution of fluoroboric acid (HBF₄). The reaction is typically carried out at a low temperature to ensure the stability of the diazonium salt.

-

Diazotizing Agent: Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the cooled solution of the amine. Maintain the temperature at or below 0 °C during the addition to prevent premature decomposition of the diazonium salt.

-

Precipitation: The 3-isoquinolinediazonium tetrafluoroborate salt will precipitate out of the solution.

-

Isolation: Collect the precipitated diazonium salt by filtration and wash it with cold water, followed by a cold organic solvent (e.g., ethanol or ether) to remove any residual starting materials and by-products. Dry the isolated salt under vacuum.

Step 2: Thermal Decomposition of the Diazonium Salt

-

Decomposition: The dried 3-isoquinolinediazonium tetrafluoroborate salt is then subjected to thermal decomposition. This is typically achieved by gently heating the solid salt. The decomposition should be performed with caution as it can be exothermic.

-

Product Isolation: The crude this compound is isolated from the decomposition residue. This may involve techniques such as steam distillation or extraction with an organic solvent.

-

Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final, pure this compound.

Part 3: Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the seven aromatic protons. The chemical shifts will be influenced by the electronegativity of the nitrogen atom and the fluorine substituent. Protons on the pyridine ring will generally be more deshielded than those on the benzene ring. The proton at the C1 position is expected to be the most deshielded due to its proximity to the nitrogen atom. The fluorine atom at C3 will introduce characteristic splitting patterns (coupling) with neighboring protons, particularly H4.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. The chemical shift of C3 will also be significantly influenced by the attached fluorine.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 147. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, reflecting the stability of the isoquinoline ring system. The presence of fluorine can also lead to characteristic fragmentation pathways.

Part 4: Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring, the electron-rich benzene ring, and the influence of the fluorine substituent.

Electrophilic Aromatic Substitution

Electrophilic substitution on the isoquinoline nucleus generally occurs on the electron-rich benzene ring, primarily at positions 5 and 8. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The fluorine atom at the 3-position, being an ortho-, para-directing deactivator, will further influence the regioselectivity of electrophilic substitution on the benzene ring, though its effect is transmitted through the heterocyclic ring.

Nucleophilic Aromatic Substitution

The pyridine ring of isoquinoline is susceptible to nucleophilic attack, particularly at positions 1 and 3. The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic aromatic substitution (SNAAr). The fluorine atom at the 3-position makes this position highly activated for nucleophilic displacement by a variety of nucleophiles, such as alkoxides, amines, and thiols. This reactivity is a key feature for the synthetic utility of this compound in the construction of more complex derivatives.

Sources

An In-Depth Technical Guide to the Physical Properties of 3-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Physicochemical Landscape of a Key Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds represent a cornerstone for innovation. The introduction of fluorine into an aromatic system can profoundly alter its electronic properties, metabolic stability, and binding interactions, making it a powerful tool in the design of novel therapeutic agents and functional materials. Among these, 3-Fluoroisoquinoline stands out as a versatile building block. Its unique arrangement of a fluorinated pyridine ring fused to a benzene ring presents a fascinating case study in molecular properties and reactivity. This guide provides a comprehensive exploration of the core physical properties of this compound, offering both established data and predictive insights to empower researchers in their scientific endeavors. Our approach is grounded in experimental observations and supplemented by computational analysis, ensuring a holistic understanding of this important molecule.

Core Molecular and Physical Characteristics

A foundational understanding of a molecule begins with its fundamental physical constants. These parameters govern its behavior in various experimental settings, from reaction conditions to formulation and analysis.

Structural and General Properties

This compound is a solid at room temperature, though a definitive experimental melting point is not consistently reported in the literature. Its core structure consists of an isoquinoline nucleus with a fluorine atom at the 3-position.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆FN | [1][2] |

| Molecular Weight | 147.15 g/mol | [1][2] |

| CAS Number | 396-29-2 | [1][2] |

| Appearance | Not explicitly stated, likely a solid. | Inferred |

| Melting Point | N/A (Not consistently reported) | [2] |

| Boiling Point | 266.047 °C at 760 mmHg | [1] |

| Density | 1.216 g/cm³ | [1] |

| Refractive Index | 1.614 | [1] |

| Flash Point | 114.701 °C | [1] |

Solubility Profile

Experimental Protocol for Solubility Determination:

A qualitative and semi-quantitative assessment of solubility can be performed using a standardized protocol.

Acidity and Basicity: The pKa Perspective

The basicity of the nitrogen atom in the isoquinoline ring is a critical parameter influencing its reactivity and its behavior in biological systems. While an experimental pKa for this compound has not been reported, we can estimate its value by considering the parent isoquinoline and the electronic effect of the fluorine substituent. The pKa of isoquinoline is approximately 5.4.[3] Fluorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect. When placed at the 3-position, this effect will decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa of its conjugate acid. Therefore, the pKa of this compound is predicted to be lower than 5.4.

Spectroscopic Fingerprints: Elucidating the Molecular Structure

Spectroscopic techniques provide an invaluable window into the molecular structure of this compound, offering a unique "fingerprint" for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the benzene ring will appear as a complex multiplet, while the protons on the pyridine ring will be influenced by both the nitrogen atom and the fluorine atom. The proton at the 1-position is expected to be the most deshielded due to its proximity to the nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine (C-3) will exhibit a large one-bond C-F coupling constant. Other carbon atoms will show smaller two- and three-bond couplings to the fluorine. The chemical shifts will be characteristic of an aromatic heterocyclic system.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will show a single resonance, providing a direct confirmation of the presence of the fluorine atom. The chemical shift of this signal will be indicative of the electronic environment of the fluorine atom on the aromatic ring.[4][5]

Predicted NMR Spectral Data:

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Couplings |

| ¹H | 7.0 - 9.0 | H-H couplings within the aromatic rings, H-F couplings for protons on the pyridine ring. |

| ¹³C | 110 - 160 | Large ¹J(C-F) for C-3, smaller ²J(C-F) and ³J(C-F) for adjacent carbons. |

| ¹⁹F | -100 to -150 (relative to CFCl₃) | Couplings to adjacent protons. |

Experimental Protocol for NMR Analysis:

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and bonding within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=C and C=N stretching vibrations of the aromatic rings |

| 1250-1100 | C-F stretching vibration |

| 850-700 | C-H out-of-plane bending vibrations |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected at m/z 147. The fragmentation pattern will likely involve the loss of HCN (m/z 27) from the pyridine ring, a common fragmentation pathway for isoquinolines, and potentially the loss of a fluorine radical.

Expected Mass Spectral Data:

| m/z | Interpretation |

| 147 | Molecular ion [M]⁺ |

| 120 | [M - HCN]⁺ |

| 128 | [M - F]⁺ (less likely) |

Reactivity and Stability Considerations

The chemical behavior of this compound is dictated by the interplay of the electron-deficient pyridine ring and the electron-rich benzene ring, further modulated by the fluorine substituent.

Electrophilic and Nucleophilic Aromatic Substitution

The isoquinoline nucleus is generally susceptible to electrophilic aromatic substitution on the benzene ring, typically at the 5- and 8-positions. The pyridine ring is deactivated towards electrophilic attack. Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 1-position. The presence of the electron-withdrawing fluorine atom at the 3-position will further deactivate the pyridine ring towards electrophilic attack and potentially influence the regioselectivity of nucleophilic attack.

Stability

This compound is expected to be a stable compound under standard laboratory conditions. However, like many nitrogen-containing heterocycles, it may be sensitive to strong oxidizing agents and prolonged exposure to strong acids. It should be stored in a cool, dry place, away from incompatible materials.

Quantum Chemical Insights

Computational chemistry offers a powerful means to understand the electronic structure and properties of molecules.[6][7] Density Functional Theory (DFT) calculations can provide valuable insights into the geometry, orbital energies, and electrostatic potential of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to predict the molecule's reactivity. The HOMO is likely to be localized on the benzene ring, indicating that this is the site of electrophilic attack. The LUMO is expected to be centered on the pyridine ring, suggesting that this is the site for nucleophilic attack. The calculated electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule, with the nitrogen atom and the region around the fluorine atom being electron-deficient.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion: A Profile of a Versatile Synthetic Intermediate

This technical guide has provided a detailed overview of the key physical properties of this compound. By integrating experimental data with predictive analysis and computational insights, we have constructed a comprehensive profile of this important molecule. A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in the synthesis of novel compounds with potential applications in drug discovery and materials science. As research in these fields continues to advance, the value of well-characterized building blocks like this compound will only continue to grow.

References

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. 2018.

- This compound | CAS 396-29-2 | AMERICAN ELEMENTS ®. [Link]

- US Patent US20050182259A1 - Novel process for preparing 3-fluoroquinolines.

- 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)...

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162).

- 3-Fluoroquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - ResearchG

- 19Flourine NMR. [Link]

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed Central.

- Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II)

- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem.

- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.

- Dissociation constants pK a of isoquinoline bases | Download Table - ResearchG

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchG

- Experiment 1 - Melting Points.

- Mass spectra of fluorocarbons.

- A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH.

- 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog.

- Isoquinoline - the NIST WebBook - National Institute of Standards and Technology.

- Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Educ

- 3-Fluoroaniline(372-19-0) 1H NMR spectrum - ChemicalBook.

- Isoquinoline(119-65-3) 1H NMR spectrum - ChemicalBook.

- This compound - - Sigma-Aldrich.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.

- A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University.

- Isoquinoline - the NIST WebBook - National Institute of Standards and Technology.

- DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline - ResearchG

- A versatile synthesis of substituted isoquinolines - PubMed.

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry.

- Isoquinoline - Wikipedia.

- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.

- Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar.

- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH.

Sources

- 1. echemi.com [echemi.com]

- 2. americanelements.com [americanelements.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Education for Pure Science [jceps.utq.edu.iq]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Organic Solvent Solubility of 3-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Fluoroisoquinoline is a heterocyclic aromatic compound of increasing interest in medicinal chemistry and materials science. Understanding its solubility profile in organic solvents is a critical prerequisite for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive framework for approaching the solubility of this compound. In the absence of extensive empirical data in public literature, this document synthesizes theoretical principles, predictive models, and standardized experimental protocols to empower researchers to accurately assess and predict its behavior. We detail the molecular properties influencing solubility, provide a predictive analysis across a range of common solvents, and offer step-by-step protocols for robust experimental determination.

Theoretical Framework: Understanding the Molecule

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This interaction is dictated by the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first analyze its key physicochemical properties.

1.1 Molecular Structure and Inherent Properties

This compound is an isomer of quinoline, composed of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at the 3-position.[1][2] This structure imparts a unique combination of properties:

-

Aromaticity and Polarity: The fused aromatic system provides a nonpolar, hydrophobic character. However, the nitrogen atom in the pyridine ring introduces a dipole moment and acts as a hydrogen bond acceptor, lending the molecule a degree of polarity.[2]

-

Effect of Fluorine Substitution: Fluorine is the most electronegative element, and its substitution has profound effects.[3]

-

Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity (attraction to nonpolar environments), which can enhance permeability through biological membranes.[4]

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can reduce the basicity of the nearby nitrogen atom compared to the parent isoquinoline (pKa ≈ 5.14-5.4).[1][3][5] This change affects solubility in acidic media and alters hydrogen bonding capabilities.

-

Dipole Moment Alteration: The strong C-F bond introduces a significant local dipole, which can alter the overall molecular dipole moment and influence interactions with polar solvents.

-

1.2 Key Physicochemical Parameters

Based on available data for this compound and related structures, we can establish a profile to guide solubility predictions.

| Property | Value / Description | Source | Implication for Solubility |

| Molecular Formula | C₉H₆FN | [6] | A relatively small, rigid molecule. |

| Molecular Weight | 147.15 g/mol | [6][7] | Low molecular weight generally favors solubility. |

| XLogP3 | ~2.37 | [6] | Indicates a moderate lipophilicity, suggesting a preference for organic solvents over water. |

| Topological Polar Surface Area (TPSA) | 12.9 Ų | [6][8] | A low TPSA suggests good membrane permeability but lower affinity for highly polar, protic solvents. |

| Hydrogen Bond Acceptors | 1 (the ring nitrogen) | [6] | Can interact with protic solvents (e.g., alcohols) but cannot self-associate via hydrogen bonding. |

| Hydrogen Bond Donors | 0 | Limits its ability to dissolve in solvents that are primarily hydrogen bond donors. |

Predictive Solubility Analysis

Using the "like dissolves like" principle and the molecule's properties, we can predict its relative solubility in common classes of organic solvents. A powerful tool for this is the Hansen Solubility Parameters (HSP) model, which deconstructs solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9] Solvents with HSP values close to those of the solute are more likely to be effective.

While the exact HSP values for this compound are not published, we can infer its characteristics: a moderate δD from its aromatic rings, a moderate δP from the N and F atoms, and a low-to-moderate δH due to its hydrogen bond accepting capability.

Table 2.1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Class | Key Properties | Predicted Solubility | Rationale |

| Toluene | Aromatic, Nonpolar | Low polarity, aromatic | High | The aromatic structure of toluene closely matches the core of this compound, maximizing dispersion forces. |

| Dichloromethane (DCM) | Chlorinated | Aprotic, polar | High | Its polarity can interact with the molecule's dipole moment, while its non-protic nature is a good match. |

| Chloroform | Chlorinated | Aprotic, polar | High | Similar to DCM, offers favorable polar interactions without hydrogen bond donor interference.[2] |

| Tetrahydrofuran (THF) | Ether | Aprotic, polar | High | A good hydrogen bond acceptor and moderately polar, making it an excellent solvent for many heterocycles. |

| Acetone | Ketone | Aprotic, polar | Good | A polar aprotic solvent that can engage in dipole-dipole interactions. |

| Ethyl Acetate | Ester | Aprotic, moderate polarity | Good | Balances polar (ester group) and nonpolar (ethyl group) characteristics effectively. |

| Acetonitrile | Nitrile | Aprotic, polar | Moderate | Highly polar, which may be a slight mismatch for the molecule's moderate lipophilicity. |

| Ethanol | Polar, Protic | H-bond donor & acceptor | Moderate | Can act as a hydrogen bond donor to the nitrogen, but its extensive H-bond network may be less favorable.[1] |

| Methanol | Polar, Protic | H-bond donor & acceptor | Moderate-Low | More polar than ethanol, making it a less ideal match for the molecule's lipophilic character. |

| Hexane | Aliphatic, Nonpolar | Very low polarity | Low | Lacks the necessary polarity to effectively solvate the polar regions of this compound. |

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The "shake-flask" method is the gold-standard for determining thermodynamic solubility, while kinetic assays are valuable for high-throughput screening in early drug discovery.[10][11]

3.1 Gold-Standard Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol, adapted from OECD Guideline 105, determines the saturation concentration of a compound in a solvent at equilibrium.[11][12]

Objective: To determine the maximum concentration (mg/mL or µM) of this compound that dissolves in a specific organic solvent at a set temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

HPLC-UV or LC-MS/MS system for quantification

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent to ensure saturation is reached.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm equilibrium.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment for the excess solid to settle. Alternatively, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a supernatant aliquot from the clear liquid phase using a glass pipette. Avoid disturbing the solid material.

-

Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any remaining micro-particulates.

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Dilute the filtered sample to fall within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated HPLC-UV or LC-MS/MS method.

-

-

Calculation: Determine the concentration of the sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value. Report in mg/mL or molarity.

3.2 High-Throughput Protocol: Kinetic Solubility Assay

This method is used for rapid screening and measures how readily a compound dissolves when diluted from a DMSO stock into a solvent system.[10][13][14]

Objective: To rapidly assess the solubility of this compound in various solvents in a high-throughput format.

Materials:

-

This compound (dissolved in DMSO, e.g., 10 mM stock)

-

Organic solvents of interest

-

96-well microplates (UV-transparent if using spectrophotometry)

-

Automated liquid handler or multichannel pipette

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

Step-by-Step Methodology:

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of this compound into the wells of a microtiter plate.

-

Solvent Addition: Add the test organic solvent (e.g., 198 µL) to each well to achieve the desired final concentration (e.g., 100 µM).

-

Mixing and Incubation: Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

-

Detection: Analyze the plate using a nephelometer to measure light scattering caused by precipitated compound or a UV spectrophotometer to measure the absorbance of the dissolved compound after filtering or centrifugation.[13]

-

Data Analysis: The concentration at which precipitation occurs is determined as the kinetic solubility limit.

Visualization of Concepts and Workflows

Diagrams provide a clear visual representation of the relationships and processes described.

Caption: Conceptual model of solubility based on molecular property matching.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conclusion and Field Applications

A thorough understanding of this compound's solubility in organic solvents is paramount for its practical application. In drug development , this knowledge informs the choice of solvents for reaction chemistry, crystallization, and the preparation of stock solutions for biological screening assays.[15] Poor solubility can lead to unreliable assay results and challenges in formulation.[10] In materials science , solubility dictates the methods available for thin-film deposition, polymer blending, and device fabrication. The predictive framework and experimental protocols outlined in this guide provide a robust system for researchers to generate the precise solubility data needed to advance their work with this promising compound.

References

- Wikipedia. Isoquinoline. [Link]

- Amerigo Scientific.

- SlidePlayer. Preparation and Properties of Isoquinoline. [Link]

- Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

- PubMed Central (PMC). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

- AxisPharm. Kinetic Solubility Assays Protocol. [Link]

- Creative Biolabs. Fluorine in drug discovery: Role, design and case studies. [Link]

- ACS Publications. Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes. [Link]

- OECD iLibrary. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

- PubMed.

- PubMed Central (PMC). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. [Link]

- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

- BioDuro. ADME Solubility Assay. [Link]

- Hansen Solubility. HSP for Beginners. [Link]

- KREATiS.

- Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

- Creative Biolabs. Solubility Assessment Service. [Link]

- Royal Society of Chemistry. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]

- Hansen Solubility. Designer Solvent Blends. [Link]

- OECD iLibrary. Test No.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Creative Bioarray. Aqueous Solubility Assays. [Link]

- GovInfo. 304 Subpart E—Product Properties Test Guidelines. [Link]

- PubChem. 7-Fluoroisoquinoline. [Link]

- MySkinRecipes. This compound. [Link]

- Royal Society of Chemistry.

- Royal Society of Chemistry.

- PubMed Central (PMC). Stereoselectively fluorinated N-heterocycles: a brief survey. [Link]

- PubMed Central (PMC). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)

- PubChem. 4-Fluoro-5-isoquinolinesulfonic acid. [Link]

- PubChem. 8-Fluoroisoquinoline. [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. 7-Fluoroisoquinoline | C9H6FN | CID 20493452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. oecd.org [oecd.org]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. creative-biolabs.com [creative-biolabs.com]

An In-Depth Technical Guide to 3-Fluoroisoquinoline for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 3-Fluoroisoquinoline. It moves beyond basic data to provide actionable insights into its properties, synthesis, characterization, and applications, with a focus on the causal reasoning behind experimental choices.

Core Molecular and Physical Properties

This compound is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as altered basicity and metabolic stability.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₆FN | [3][4][5][6] |

| Molecular Weight | 147.15 g/mol | [3][4][6] |

| Exact Mass | 147.048427 g/mol | [4] |

| CAS Number | 396-29-2 | [3][4][5][7] |

| Boiling Point | ~266 °C at 760 mmHg | [4][5][6] |

| Density | ~1.216 g/cm³ | [4][5] |

| Refractive Index | ~1.614 | [4][5] |

These properties are critical for designing experimental conditions, from solvent selection for reactions and chromatography to predicting the compound's behavior in physiological environments. The high boiling point, for instance, suggests that purification by distillation requires vacuum conditions to prevent thermal decomposition.

Synthesis and Mechanistic Considerations

The synthesis of fluorinated isoquinolines is a non-trivial process that often requires specialized reagents and reaction pathways. While specific, high-yield syntheses for the 3-fluoro isomer are not abundantly detailed in readily available literature, general strategies for producing fluorinated isoquinolines can be adapted. A common conceptual approach involves the introduction of the fluorine atom onto a pre-formed isoquinoline or precursor ring system.

One established method for creating fluorinated aromatic systems is the Balz-Schiemann reaction , which proceeds via a diazonium fluoroborate salt. This approach offers a reliable, albeit sometimes low-yielding, pathway.

Conceptual Synthesis Workflow: Balz-Schiemann Approach

The following workflow illustrates a logical, multi-step synthesis path starting from a commercially available precursor, 3-aminoisoquinoline. The choice of this pathway is dictated by the need to precisely control the position of the fluorine substituent.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Step-by-Step Methodology

-

Diazotization:

-

Dissolve 3-aminoisoquinoline in an aqueous solution of fluoroboric acid (HBF₄) at a reduced temperature (typically 0-5 °C) to maintain the stability of the reactants.

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise. The causality here is critical: slow addition prevents a dangerous exothermic reaction and ensures the complete formation of the diazonium salt intermediate.[8] This reaction forms the key diazonium fluoroborate salt, which often precipitates from the solution.

-

-

Fluorination:

-

Isolate the precipitated diazonium fluoroborate salt by filtration.

-

Gently heat the isolated salt. This thermal decomposition is the core of the Balz-Schiemann reaction, releasing nitrogen gas and forming the aryl-fluorine bond to yield crude this compound.

-

-

Purification:

-

The crude product is then subjected to a standard aqueous work-up to remove inorganic byproducts.

-

Final purification is typically achieved via column chromatography on silica gel, using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure product.

-

This self-validating protocol relies on the distinct physical properties of the intermediate (precipitation) and final product (chromatographic mobility) to ensure isolation and purity.

Spectroscopic Characterization

Structural confirmation of this compound is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns. The protons closest to the fluorine atom will show coupling (J-coupling) to the ¹⁹F nucleus. |

| ¹⁹F NMR | A single resonance is expected, confirming the presence of one unique fluorine environment. Its chemical shift provides information about the electronic environment of the C-F bond.[9] |

| ¹³C NMR | The carbon atom directly bonded to fluorine (C3) will show a large one-bond carbon-fluorine coupling constant (¹JCF), typically >200 Hz. Other nearby carbons will show smaller two- and three-bond couplings.[9] |

| Mass Spec. | The molecular ion peak (M+) should correspond to the exact mass of the molecule (147.0484). |

The interplay between ¹H, ¹⁹F, and ¹³C NMR is particularly powerful for confirming the precise location of the fluorine atom on the isoquinoline scaffold.[9]

Applications in Drug Discovery and Development

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[10][11] The introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile by:

-

Modulating pKa: Affecting the compound's ionization state at physiological pH.

-

Improving Metabolic Stability: Blocking sites susceptible to oxidative metabolism by Cytochrome P450 enzymes.

-

Enhancing Binding Affinity: The fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.[1][2]

Logical Flow of this compound in a Drug Discovery Cascade

Caption: Role of this compound as a building block in drug discovery.

This compound serves as a valuable starting material or scaffold for creating more complex molecules aimed at various therapeutic targets, including kinases, proteases, and GPCRs, which are implicated in diseases ranging from cancer to neurological disorders.[10][11][12]

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

-

Hazard Identification: The compound may be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14][15]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Recommended storage temperature is often 2-8°C.[6][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- This compound | CAS 396-29-2. AMERICAN ELEMENTS. [Link]

- This compound. MySkinRecipes. [Link]

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [Link]

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

- Novel process for preparing 3-fluoroquinolines.

- Recent isoquinoline synthesis methods.

- Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.

- A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. [Link]

- ¹H NMR spectrum of 3-(5-tetrazolyl)isoquinoline 28.

- ¹⁹F and ¹³C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.

- Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Applications in drug development. European Pharmaceutical Review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. This compound [myskinrecipes.com]

- 7. 396-29-2|this compound|BLD Pharm [bldpharm.com]

- 8. US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines | MDPI [mdpi.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Introduction: The Significance of Fluorinated Isoquinolines

An In-depth Technical Guide to the Theoretical Study of 3-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The strategic introduction of fluorine into the isoquinoline scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[1] A thorough theoretical understanding of this molecule is paramount for predicting its behavior and rationally designing novel therapeutic agents.

This document serves as a self-validating system for approaching the computational analysis of this compound. It outlines established, field-proven quantum chemical methodologies, explains the causality behind computational choices, and provides a roadmap for correlating theoretical data with experimental results.

The isoquinoline core is a privileged scaffold in drug design, present in numerous natural products and synthetic drugs.[2] The incorporation of fluorine atoms into these structures has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can be leveraged to fine-tune a molecule's pKa, enhance its metabolic stability by blocking sites of oxidation, and improve its binding affinity to target proteins through favorable electrostatic interactions.[1] this compound, with the fluorine atom positioned on the pyridine ring, presents a unique electronic profile that warrants detailed theoretical exploration to unlock its full potential in drug discovery.[3]

Synthesis and Experimental Characterization

While numerous methods exist for the synthesis of substituted isoquinolines, a common approach involves the cyclization of a suitably substituted phenylethylamine derivative (Bischler-Napieralski or Pictet-Spengler reactions) or the construction of the pyridine ring onto a pre-existing benzene derivative.[4] A plausible route to this compound could involve a multi-step synthesis starting from a fluorinated precursor, followed by cyclization to form the isoquinoline core.

Experimental characterization is essential to validate the findings of any theoretical study. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the structure. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting NMR chemical shifts to aid in spectral assignment.[5]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy identifies characteristic vibrational modes of the functional groups.[6] Theoretical frequency calculations can provide a detailed assignment of the experimental spectrum.

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule.[7] Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis spectra.[8]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state geometry, including bond lengths and angles, which serve as the gold standard for validating computationally optimized structures.[9][10]

A Framework for the Theoretical Investigation of this compound

The absence of a dedicated, published theoretical study on this compound necessitates the establishment of a robust computational protocol. This section details a step-by-step methodology based on well-established quantum chemical techniques proven effective for related heterocyclic systems.[10][11][12][13]

Computational Methodology: The "Why" Behind the "How"

Objective: The primary goal is to elucidate the geometric, electronic, spectroscopic, and reactivity properties of this compound using quantum mechanics.

Protocol:

-

Software Selection: The Gaussian suite of programs is a widely used and validated tool for these types of calculations.[14]

-

Theoretical Level: Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy for molecules of this size.[10][11]

-

Functional Selection: The B3LYP hybrid functional is a workhorse in computational chemistry, known for its reliability in predicting geometries and frequencies of organic molecules.[11][13] For more detailed electronic property analysis, a functional like M06-2X may also be considered.[8]

-

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This set is flexible enough to accurately describe the electron distribution, including lone pairs and pi-systems, and includes diffuse functions (++) to handle potential weak interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

Caption: A typical workflow for the quantum chemical analysis of this compound.

Geometric Optimization and Structural Analysis

The first step is to find the molecule's lowest energy structure. A geometry optimization is performed, and a subsequent frequency calculation must be run to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).

| Parameter | Isoquinoline (Experimental) | This compound (Predicted) |

| Bond Lengths (Å) | ||

| C1-N2 | 1.361 | Predicted value |

| N2-C3 | 1.313 | Predicted value |

| C3-C4 | 1.415 | Predicted value |

| C3-F | N/A | Predicted value |

| **Bond Angles (°) ** | ||

| C1-N2-C3 | 117.0 | Predicted value |

| N2-C3-C4 | 123.9 | Predicted value |

| F-C3-N2 | N/A | Predicted value |

| Note: Predicted values would be populated from the output of a DFT calculation. |

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[10]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into the charge distribution across the molecule, revealing the most positive and negative atomic centers. This is invaluable for predicting sites susceptible to nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack.

Caption: Key components of the electronic structure analysis for predicting reactivity.

Predicted Reactivity Profile

The electronic structure calculations allow for a robust prediction of this compound's reactivity.

Electrophilic Aromatic Substitution

In the isoquinoline system, the benzene ring is more electron-rich than the pyridine ring and is therefore the preferred site for electrophilic attack.[15] The directing effects of the fused pyridine ring typically favor substitution at positions 5 and 8. The MEP surface calculation would confirm these positions as the most electron-rich (most negative potential) sites on the carbocyclic ring.

Nucleophilic Aromatic Substitution

The pyridine ring of isoquinoline is electron-deficient and susceptible to nucleophilic attack. For the parent isoquinoline, nucleophilic substitution occurs preferentially at the C1 position.[16][17] In this compound, two factors are at play:

-

Inherent Reactivity: The C1 and C3 positions are both activated towards nucleophilic attack by the ring nitrogen.

-

Leaving Group: The fluorine atom at C3 is a good leaving group for nucleophilic aromatic substitution (SNAᵣ).

Therefore, this compound is expected to be reactive towards strong nucleophiles at the C3 position, leading to substitution of the fluorine atom. The LUMO distribution, calculated via DFT, would likely show a large orbital coefficient on the C3 atom, indicating its susceptibility to nucleophilic attack.[10]

Conclusion

This guide establishes a comprehensive, authoritative framework for the theoretical study of this compound. By employing standard and reliable quantum chemical methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain critical insights into the molecule's geometry, electronic structure, spectroscopic signatures, and chemical reactivity. The computational protocols outlined herein provide a self-validating system for generating predictive data that, when correlated with experimental results, can accelerate the rational design of novel this compound derivatives for applications in drug development and materials science. This theoretical foundation is an indispensable tool for navigating the structure-activity landscape and unlocking the therapeutic potential of this promising fluorinated scaffold.

References

- Arjunan, V., et al. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-83. [Link]

- Béres, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(10), 2449. [Link]

- Shafiq, I., et al. (2025). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Journal of Molecular Structure, 1325, 139353. [Link]

- Li, Y., et al. (2025). The crystal structure of 3-(1-fluoro-2-(naphthalen-2-yl)-2-oxoethyl)-2-methoxy-3,4-dihydroisoquinolin-1(2H)-one, C22H18FNO3. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 821-822. [Link]

- Al-Hussain, S. A., et al. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 15(11), 104231. [Link]

- Alam, M., & Lee, D. U. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Journal of Molecular Structure, 1297, 136881. [Link]

- Guittard, F., et al. (2005). Novel process for preparing 3-fluoroquinolines. U.S.

- Arjunan, V., et al. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline.

- Béres, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

- Asiri, A. M., et al. (2020). The crystal structure of 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol, C11H8F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 335-336. [Link]

- Reddy, M., et al. (2015). Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of benzamides/acrylamides with alkynes. RSC Advances, 5(82), 67184-67189. [Link]

- Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. [Link]

- Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3393. [Link]

- Wikipedia. (n.d.). Electrophilic aromatic substitution.

- Química Orgánica. (n.d.). Nucleophilic substitution in quinoline and isoquinoline.

- Chambers, R. D., et al. (2005). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 126(4), 547-556. [Link]

- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

- BCC Live - GPAT/NIPER. (2021, July 25). electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline [Video]. YouTube. [Link]

- Joule, J. A., & Mills, K. (n.d.). Chapter 7: Quinolines and Isoquinolines. [PDF Document]. [Link]

- Vrábel, V., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193. [Link]

- Quora. (2020, March 1). Why does nucleophilic substitution in isoquinoline favour at position 1? [Online forum post]. [Link]

- ResearchGate. (n.d.). Figure S11. 1H NMR spectrum of 3f. [Image]. [Link]

- ResearchGate. (n.d.). UV-vis absorbance spectra (a) and FT-IR spectra (b) of Fr 3 and succinic acid. [Image]. [Link]

- Royal Society of Chemistry. (n.d.).

- American Chemical Society. (n.d.).

- ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. [Link]

- Katritzky, A. R., & Lagowski, J. M. (1960). The Chemistry of Isoquinolines. Chemical Reviews, 60(3), 213-267. [Link]

- Chem Explore. (2020, October 28). Reactivity of Isoquinoline [Video]. YouTube. [Link]

- Assiut University. (n.d.).

- Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-7. [Link]

- Knowledge Expert. (2021, January 13). electrophilic substitution reaction of quinoline and isoquinoline [Video]. YouTube. [Link]

- ResearchGate. (n.d.). Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde. [Link]

- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.

- Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

- Chem Explore. (2020, November 1). Reactions of Isoquinoline [Video]. YouTube. [Link]

- Biocompare. (2013, June 20). Molecular Characterization with FT-IR Spectrometry. Biocompare. [Link]

- Ramachandran, R., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1225, 129107. [Link]

- SciSpace. (2021, September 28). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. [Link]

Sources

- 1. US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Isoquinoline synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. biocompare.com [biocompare.com]

- 7. scispace.com [scispace.com]

- 8. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 17. webpages.iust.ac.ir [webpages.iust.ac.ir]

electronic properties of 3-Fluoroisoquinoline

An In-Depth Technical Guide to the Electronic Properties of 3-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This compound, a member of this important class of compounds, presents a unique electronic profile that makes it an attractive building block for drug discovery. This guide provides a comprehensive analysis of the , integrating theoretical principles with practical considerations for its synthesis, characterization, and application. We will explore its molecular orbital landscape, electrostatic potential, and the spectroscopic signatures that arise from its distinct electronic structure. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique characteristics of this fluorinated heterocycle in the design of novel therapeutics and functional materials.

Introduction: The Strategic Role of Fluorine in Isoquinoline Scaffolds

The isoquinoline core is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse pharmacological activities, including anticancer and antimicrobial agents.[1][2] The strategic incorporation of fluorine atoms into such scaffolds can profoundly alter their biological and physical properties.[3] Fluorine, being the most electronegative element, can introduce significant changes in a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.

-

Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes.

-

Binding Affinity: The introduction of fluorine can alter the electrostatic interactions with target proteins, potentially leading to enhanced binding affinity and potency.[4]

-

pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, influencing the ionization state of the molecule at physiological pH.[4]

Understanding the is therefore crucial for predicting its behavior and for its rational application in drug design.[5]

Synthesis and Spectroscopic Characterization

While a variety of methods exist for the synthesis of fluorinated isoquinolines, a common approach involves the construction of the isoquinoline ring from a fluorinated precursor.[6] For this compound, a plausible synthetic strategy could involve a multi-step sequence starting from a suitable fluorinated benzene derivative.

General Synthetic Workflow

A potential synthetic route is outlined below. This workflow represents a logical sequence for the laboratory preparation of this compound.

Caption: A generalized synthetic workflow for this compound.

Spectroscopic Characterization